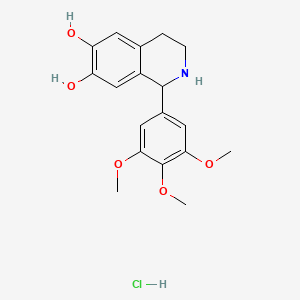

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride

Description

The compound 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a synthetic tetrahydroisoquinoline derivative featuring a 3,4,5-trimethoxyphenyl substituent at position 1 and diol groups at positions 6 and 7 of the tetrahydroisoquinoline core. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications .

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5.ClH/c1-22-15-7-11(8-16(23-2)18(15)24-3)17-12-9-14(21)13(20)6-10(12)4-5-19-17;/h6-9,17,19-21H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHUHRQOSXUZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC(=C(C=C3CCN2)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves multiple steps, starting with the preparation of the trimethoxyphenyl moiety. This moiety is often synthesized through the methylation of phenol derivatives under controlled conditions. Subsequent steps involve the formation of the tetrahydroisoquinoline core through cyclization reactions, followed by the introduction of hydroxyl groups at the 6 and 7 positions. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Large reactors are employed to handle the chemical reactions, and precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Purification processes, such as recrystallization and chromatography, are used to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Production of dihydroisoquinolines and other reduced forms.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has found applications in various scientific research areas:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes include:

- 6,7-Diol substituents : Increase polarity and hydrogen-bonding capacity compared to methoxy or ethoxy groups in analogs.

Comparison Table of Analogs

Pharmacological Insights

Analgesic and Anti-inflammatory Activity

- Compound 3 (1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl) demonstrated superior analgesic and anti-inflammatory effects compared to diclofenac sodium in rodent models. At 0.5 mg/kg, it suppressed paw edema 3.3× more effectively than diclofenac .

- The 3,4,5-trimethoxyphenyl group could improve blood-brain barrier penetration due to increased lipophilicity .

Neuroprotective vs. Neurotoxic Effects

- 1-MeTIQ and higenamine (6,7-diol-THIQ derivatives) exhibit neuroprotective properties, while N-methylated derivatives (e.g., salsolinols) are neurotoxic via MAO-mediated oxidation to neurotoxic ions . The target compound’s diol groups may confer neuroprotective activity, but its trimethoxyphenyl substituent’s metabolic fate requires further study.

Antifungal Activity

Structural Determinants of Activity

Role of Aryl Substituents

- Electron-donating groups (e.g., methoxy, dimethylamino) on the aryl ring enhance receptor binding and metabolic stability. For example, Compound 3’s 4’-dimethylaminophenyl group likely interacts with opioid or COX receptors .

- 3,4,5-Trimethoxyphenyl in the target compound is bulkier and more lipophilic than 4’-dimethylaminophenyl, which may influence off-target interactions or bioavailability .

Impact of Tetrahydroisoquinoline Substituents

Biological Activity

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family. THIQ derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action and therapeutic potential.

Chemical Structure

The compound's structure features a tetrahydroisoquinoline core with a trimethoxyphenyl substituent and hydroxyl groups at the 6 and 7 positions. This unique configuration is believed to contribute to its biological efficacy.

Antitumor Activity

Research indicates that THIQ derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in MOLT-3 leukemia cells with IC50 values as low as 1.23 μM . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of THIQ compounds against SARS-CoV-2. A related compound demonstrated an EC50 of 3.15 μM in inhibiting viral replication in Vero E6 cells . This suggests that this compound may also possess similar antiviral properties.

Antibacterial and Antiparasitic Effects

THIQ derivatives have been noted for their antibacterial effects against various pathogens. Studies have shown significant activity against Plasmodium falciparum, indicating potential use in treating malaria . Additionally, these compounds have shown promise in combating bacterial infections through mechanisms that disrupt bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is highly dependent on their structural modifications. The presence of methoxy groups has been correlated with enhanced bioactivity due to increased lipophilicity and improved interaction with biological targets .

Case Studies

A notable case study involved the synthesis and evaluation of various THIQ analogs where researchers found that specific substitutions at the C-1 position significantly influenced cytotoxicity and selectivity against cancer cell lines . Another study highlighted the efficacy of related compounds in inhibiting SARS-CoV-2 replication in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.